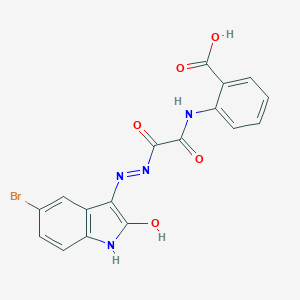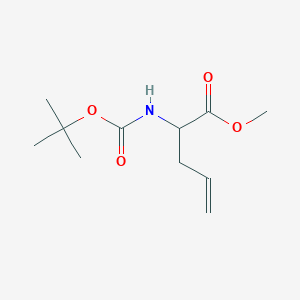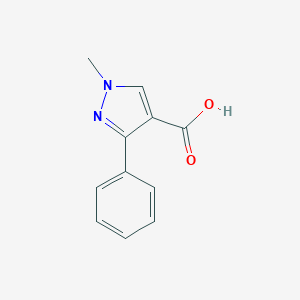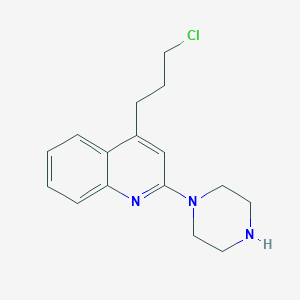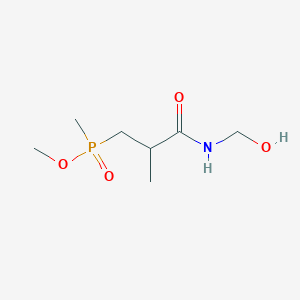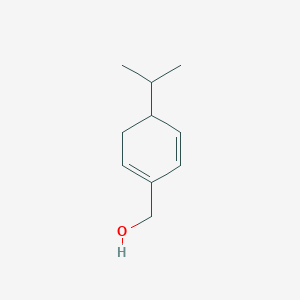
p-Mentha-1,5-dien-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Mentha-1,5-dien-7-ol, also known as p-cymene-8-ol, is a natural organic compound found in essential oils of various plants, including thyme, oregano, and cumin. It is a terpenoid that belongs to the class of monoterpene alcohols. This compound has been extensively studied for its potential therapeutic properties and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of p-Mentha-1,5-dien-7-ol is not fully understood. However, it is believed that the compound exerts its biological effects by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of this compound. It has been shown to reduce inflammation and oxidative stress in various animal models of disease, including colitis, arthritis, and diabetes. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, potentially due to its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using p-Mentha-1,5-dien-7-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, this compound has a broad spectrum of antimicrobial activity, making it a useful tool for studying the effects of antimicrobial compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on p-Mentha-1,5-dien-7-ol. One area of interest is its potential as a natural preservative in food and cosmetic products. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for its use in the treatment of various diseases. Finally, more research is needed to optimize the synthesis and extraction methods for this compound, which may lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
There are several methods for synthesizing p-Mentha-1,5-dien-7-ol, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for obtaining this compound is through the steam distillation of essential oils from plants that contain the compound.
Aplicaciones Científicas De Investigación
P-Mentha-1,5-dien-7-ol has been studied extensively for its potential therapeutic properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Several studies have shown that this compound has strong antimicrobial properties against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Propiedades
Número CAS |
19876-45-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4-propan-2-ylcyclohexa-1,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-5,8,10-11H,6-7H2,1-2H3 |
Clave InChI |
QPHLFYOPLZARDQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC=C(C=C1)CO |
SMILES canónico |
CC(C)C1CC=C(C=C1)CO |
Sinónimos |
4-Isopropyl-1,5-cyclohexadiene-1-methanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



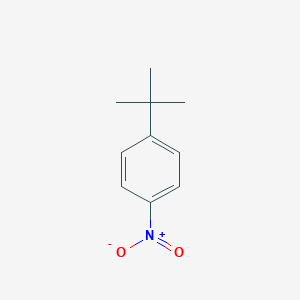
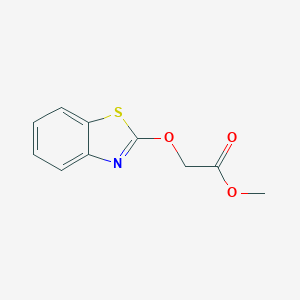
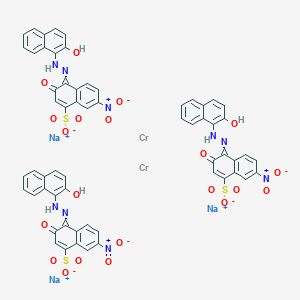
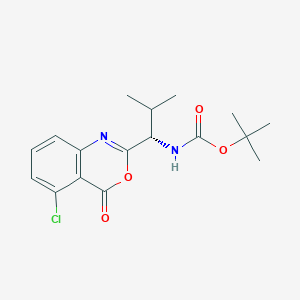
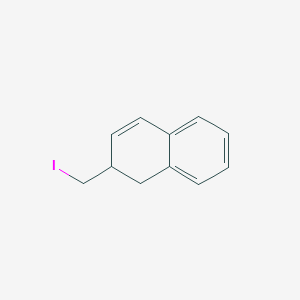
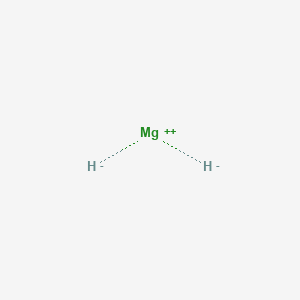
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
